4-((N-Acetyl-L-tyrosyl)amino)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
38219-60-2 |
|---|---|
Molecular Formula |
C18H18N2O5 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N2O5/c1-11(21)19-16(10-12-2-8-15(22)9-3-12)17(23)20-14-6-4-13(5-7-14)18(24)25/h2-9,16,22H,10H2,1H3,(H,19,21)(H,20,23)(H,24,25)/t16-/m0/s1 |
InChI Key |
KBMLOINBCRNELT-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 4 N Acetyl L Tyrosyl Amino Benzoic Acid
General Strategies for Peptide Bond Formation in the Synthesis of N-Acylaminoacyl Aminobenzoic Acid Conjugates
The formation of the central peptide bond in N-acylaminoacyl aminobenzoic acid conjugates is a specific type of amide bond synthesis, which links the carboxyl group of an N-protected amino acid to the amino group of an aminobenzoic acid. wikipedia.org This process is fundamentally a condensation or dehydration reaction, where a molecule of water is removed. wikipedia.orgkhanacademy.org In a laboratory setting, simply mixing the two precursor molecules is insufficient, as the acidic carboxyl group and the basic amino group would form a stable salt. ekb.eg Therefore, the synthesis requires a strategic approach to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.
A critical aspect of this strategy is the use of protecting groups. The amino group of the acylamino acid (N-Acetyl-L-tyrosine in this case) is already protected by the acetyl group, preventing it from reacting with other molecules. Similarly, if the synthesis were to be extended, the carboxyl group of the aminobenzoic acid might need protection to prevent side reactions. ekb.eg
The core of the strategy involves carboxyl group activation. This is accomplished using coupling reagents, which react with the carboxylic acid to form a highly reactive intermediate. This intermediate is then readily attacked by the amino group of the aminobenzoic acid to form the desired peptide bond. nih.gov A variety of coupling reagents have been developed for peptide synthesis, each with its own mechanism and advantages.
Table 1: Common Coupling Reagents in Peptide Synthesis
| Reagent Class | Examples | Description |
|---|---|---|
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide) | Activates the carboxyl group to form a reactive O-acylisourea intermediate. |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Form active esters that readily react with amines, known for rapid coupling kinetics. nih.gov |
The choice of solvent, temperature, and base is also crucial for optimizing the reaction yield and minimizing side reactions, such as racemization of the chiral amino acid center. researchgate.net
Specific Synthetic Routes and Mechanistic Considerations for 4-((N-Acetyl-L-tyrosyl)amino)benzoic Acid Production
The synthesis of this compound has been accomplished through specific applications of established peptide synthesis methodologies. nih.gov These routes are designed to efficiently create the amide linkage between the N-acetylated tyrosine and 4-aminobenzoic acid.
Application of Mixed Anhydride (B1165640) Methodologies in N-Acylaminoacyl Aminobenzoic Acid Synthesis
The mixed anhydride method is a well-established and highly useful procedure for forming peptide bonds. google.comorganicreactions.org This technique has been specifically applied to the synthesis of N-(N-acylaminoacyl)aminobenzoic acids. google.com The general process involves two main steps: the activation of the N-acylamino acid's carboxyl group by forming a mixed anhydride, followed by the reaction of this intermediate with the amine component. sci-hub.se
In this method, the N-acylamino acid (e.g., N-Acetyl-L-tyrosine) is reacted with an acyl halide, typically an acyl chloride like isobutyl chloroformate, in the presence of a tertiary amine base such as N-methylmorpholine. google.comsci-hub.se The tertiary amine acts as an acid scavenger. This reaction forms a mixed carboxylic-carbonic anhydride, which is a highly activated intermediate.
A key advantage of this method in the context of aminobenzoic acids is that the free aminobenzoic acid can be reacted directly with the mixed anhydride to form the desired product. google.com This is a significant simplification, as prior art often required the use of an ester or an alkali metal salt of the amino component, which would then necessitate an additional step to convert the product back to the free acid. google.com The direct acylation of the free aminobenzoic acid proceeds efficiently, sometimes catalyzed by a strong inorganic or organic acid, to yield the final N-(N-acylaminoacyl)aminobenzoic acid conjugate. google.com
However, a potential drawback of the mixed anhydride methodology is the risk of side reactions. One such issue is the formation of urethane (B1682113) by-products, which can occur if the amine attacks the wrong carbonyl group of the mixed anhydride intermediate. sci-hub.se Careful control of reaction conditions, such as low temperatures (-20 °C), is crucial to minimize these side reactions and prevent racemization. researchgate.net
Exploration of Solution-Phase Peptide Synthesis Techniques for Tyrosine-Aminobenzoic Acid Linkages
Solution-phase peptide synthesis (SPPS), also known as classical peptide synthesis, is a foundational technique that involves carrying out the entire synthesis process in a suitable solvent system. nih.govresearchgate.net This method is well-suited for producing specific conjugates like the one linking tyrosine and aminobenzoic acid. The process is performed in a stepwise manner, involving cycles of coupling and, if necessary, deprotection. ekb.eg
The synthesis begins with the two precursors, N-Acetyl-L-tyrosine and 4-aminobenzoic acid, dissolved in an appropriate organic solvent like dichloromethane (B109758) (DCM). nih.gov A coupling reagent, such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), is added along with a tertiary amine base (e.g., triethylamine) to facilitate the reaction. nih.gov The TBTU activates the carboxyl group of N-Acetyl-L-tyrosine, allowing the amino group of 4-aminobenzoic acid to perform a nucleophilic attack, forming the amide bond. The reaction is typically stirred at controlled temperatures, starting at 0 °C and gradually warming to room temperature to ensure completion. nih.gov
A key characteristic of solution-phase synthesis is the purification of the product after the reaction. Unlike solid-phase synthesis where excess reagents are washed away, in solution-phase methods, the desired product must be isolated from the reaction mixture through techniques such as extraction, precipitation, and recrystallization. researchgate.net
Strategic Approaches for Derivatization and Analog Synthesis to Probe Structure-Activity Relationships
The concept of a structure-activity relationship (SAR) is central to medicinal chemistry, establishing a link between a molecule's chemical structure and its biological activity. mans.edu.eg By systematically modifying the chemical structure of a lead compound, such as this compound, chemists can enhance its potency or effect. mans.edu.eg Strategic derivatization of either the tyrosine or the aminobenzoic acid portions of the molecule allows for a thorough exploration of its SAR.
Chemical Modification of the N-Acetyl-L-tyrosine Moiety
The N-Acetyl-L-tyrosine moiety offers several sites for chemical modification to generate analogs. These modifications can probe the importance of different functional groups for biological activity.
Phenolic Hydroxyl Group: The hydroxyl group on the tyrosine ring is a prime target for modification. It can be alkylated to form ethers or acylated to form esters. These changes alter the hydrogen-bonding capability and electronics of the ring, which can significantly impact interactions with biological targets.
Aromatic Ring: The benzene (B151609) ring of tyrosine can undergo electrophilic substitution reactions to introduce various substituents, such as halogens, nitro groups, or alkyl groups. These modifications can alter the molecule's size, lipophilicity, and electronic properties.
N-Acetyl Group: The N-acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) to investigate the influence of the size and nature of this substituent on activity.
Amine and Carboxyl Backbone: While the core amino acid structure is often maintained, modifications such as N-methylation of the amide bond can be explored, which can affect conformational flexibility and proteolytic stability.
These targeted modifications allow researchers to systematically map the chemical features of the tyrosine portion that are essential for its biological function. mdpi.com
Structural Diversification of the Aminobenzoic Acid Moiety
The 4-aminobenzoic acid (PABA) moiety is a versatile building block in pharmaceutical development due to its structural flexibility and the ability to undergo substitutions at both the carboxyl group and the aromatic ring. nih.govresearchgate.net This versatility has been widely exploited to create a vast array of derivatives with diverse biological activities. mdpi.com
Modification of the Carboxyl Group: The carboxylic acid can be converted into a variety of esters or amides. mdpi.comscholarsresearchlibrary.com For example, reacting the parent azo-PABA intermediate with different alcohols in the presence of an acid catalyst yields a series of ester derivatives. scholarsresearchlibrary.com Similarly, amides can be formed by reacting with various amines. These modifications significantly alter the polarity and hydrogen bonding potential of this part of the molecule.
Modification of the Amino Group: While the amino group in the target compound is part of the amide linkage, derivatization of PABA's amino group before coupling is a common strategy. This includes alkylation to form mono- or di-alkylated amines or conversion into Schiff bases through reaction with various aldehydes. mdpi.comresearchgate.netnih.gov
This structural diversification allows for the fine-tuning of the molecule's properties to enhance its interaction with biological targets and improve its therapeutic profile. nih.gov
Table 2: Examples of PABA Derivatization Strategies and Resulting Activities
| Modification Type | Example of Derivative | Reported Biological Activity | Source(s) |
|---|---|---|---|
| Esterification of Carboxyl Group | Ethyl 4-aminobenzoate (B8803810) (Benzocaine) | Local anesthetic | mdpi.com |
| Amidation of Carboxyl Group | 4-aminobenzamide derivatives | Potential antimicrobial agents | scholarsresearchlibrary.com |
| Schiff Base Formation at Amino Group | Imines derived from PABA and aromatic aldehydes | Antibacterial, antifungal, cytotoxic | mdpi.comresearchgate.net |
| Alkylation of Amino/Carboxyl Groups | O- and N-alkyl derivatives of PABA | Anticancer properties | nih.gov |
Enzymatic Interactions and Substrate Specificity Studies of 4 N Acetyl L Tyrosyl Amino Benzoic Acid
Mechanism of Hydrolysis by Proteolytic Enzymes (e.g., Chymotrypsin)
The hydrolysis of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid, a synthetic substrate, is effectively catalyzed by the serine protease chymotrypsin (B1334515). Chymotrypsin is renowned for its ability to cleave peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine. wikipedia.orglibretexts.org The cleavage of the amide bond between the N-acetyl-L-tyrosine moiety and the 4-aminobenzoic acid in the target compound is a classic example of this enzymatic action.
The catalytic mechanism of chymotrypsin involves a "catalytic triad" of amino acid residues in its active site: aspartate-102, histidine-57, and serine-195. pearson.comyoutube.com This process occurs in two main phases: acylation and deacylation. pearson.com
Acylation Phase:
The substrate, this compound, binds to the active site of chymotrypsin, with the tyrosine side chain fitting into the enzyme's hydrophobic S1 pocket. wikipedia.org
The histidine-57 residue acts as a general base, abstracting a proton from the hydroxyl group of serine-195. youtube.comyoutube.com This enhances the nucleophilicity of the serine oxygen.
The activated serine-195 performs a nucleophilic attack on the carbonyl carbon of the amide bond in the substrate. wikipedia.org This results in the formation of a short-lived tetrahedral intermediate. youtube.com
This intermediate collapses, and the amide bond is cleaved. The nitrogen of the 4-aminobenzoic acid is protonated by histidine-57 (now acting as a general acid), allowing it to be released as the first product. youtube.com
This leaves the N-acetyl-L-tyrosyl group covalently bonded to the serine-195 residue, forming an acyl-enzyme intermediate. libretexts.org
Deacylation Phase:
A water molecule enters the active site.
Histidine-57, again acting as a general base, activates the water molecule by abstracting a proton, forming a highly nucleophilic hydroxide (B78521) ion. youtube.com
The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, creating a second tetrahedral intermediate.
This intermediate collapses, breaking the covalent bond between the acyl group and serine-195. The serine hydroxyl group is regenerated by accepting a proton from histidine-57.
The second product, N-acetyl-L-tyrosine, is released, and the enzyme is restored to its original state, ready to catalyze another reaction.
This two-step, or "ping-pong," mechanism is characteristic of many serine proteases and allows for the efficient hydrolysis of specific peptide and amide bonds. libretexts.org
Kinetic Analysis of Enzyme-Substrate Interactions and Reaction Dynamics
The interaction between chymotrypsin and substrates like this compound can be quantified using steady-state kinetics, typically defined by the Michaelis-Menten parameters: the Michaelis constant (K_m) and the catalytic constant (k_cat). K_m is an indicator of the affinity of the enzyme for the substrate, while k_cat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
Kinetic studies on the chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tyrosine derivatives show that the enzyme is highly efficient. While specific kinetic data for this compound is not extensively documented, analysis of closely related substrates, such as N-acetyl-L-tyrosine ethyl ester and various N-acetyl-L-tyrosine anilides, provides insight into the reaction dynamics. Research has shown that both k_cat and K_m for the hydrolysis of these specific substrates are largely independent of the electronic effects of the leaving group. researchgate.netpnas.org
Below is a table of kinetic constants for the chymotrypsin-catalyzed hydrolysis of related N-acetyl-L-tyrosine derivatives.
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
|---|---|---|---|
| N-Acetyl-L-tyrosine ethyl ester | 0.7 | 193 | 276,000 |
| N-Acetyl-L-tyrosine amide | 32 | 0.027 | 0.84 |
| N-Acetyl-L-tyrosine p-nitroanilide | 0.9 | 0.003 | 3.3 |
Note: The values presented are for analogous substrates and serve to illustrate the general kinetic profile of chymotrypsin with N-acetyl-L-tyrosine derivatives.
Substrate Specificity Profiling against Diverse Classes of Peptide Hydrolases
While chymotrypsin is a primary example of a proteolytic enzyme that hydrolyzes this compound, the substrate's specificity extends to other peptide hydrolases. The structural features of the compound, particularly the N-terminal acetylated tyrosine linked to an aminobenzoic acid, make it a target for enzymes that recognize aromatic residues.
In addition to pancreatic chymotrypsin, a distinct enzyme found in the human small intestine, N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase (also known as meprin A), demonstrates the capability to hydrolyze similar substrates. nih.govcopewithcytokines.de This enzyme is a metalloendopeptidase located in the intestinal microvillus membrane. nih.gov Studies have shown that this hydrolase can cleave N-benzoyl-L-tyrosyl-p-aminobenzoic acid, a compound structurally similar to the N-acetylated version. nih.govnih.gov The activity of this intestinal enzyme is not inhibited by chymotrypsin-specific inhibitors, indicating it is a distinct peptide hydrolase. nih.gov This enzyme also preferentially hydrolyzes peptides after an aromatic residue. nih.gov
The specificity of various peptide hydrolases is determined by the composition and structure of their active sites, particularly the substrate-binding pockets (S-sites). Chymotrypsin's S1 pocket is large and hydrophobic, which accommodates the bulky aromatic side chain of tyrosine. wikipedia.org Other proteases with similar S1 pocket characteristics would also be expected to show some activity towards this substrate. However, enzymes with different specificities, such as trypsin (which prefers positively charged residues like lysine (B10760008) and arginine), would not be effective in hydrolyzing this compound.
Investigation of Enzyme Inhibition by Related Aminobenzoic Acid Conjugates
Derivatives of aminobenzoic acid have been extensively studied as inhibitors of various enzyme systems. The structural scaffold of aminobenzoic acid can be modified to design potent and selective inhibitors for therapeutic applications.
Aminobenzoic acid derivatives have emerged as a significant class of cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. nih.govnih.gov These compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
The inhibitory activity of these derivatives is highly dependent on their structure. Structure-activity relationship (SAR) studies have revealed several key features for potent cholinesterase inhibition:
Substitution Pattern: Para-substituted aminobenzoic acid derivatives generally exhibit greater activity compared to their meta- or ortho-isomers. nih.gov
Nature of Substituents: The type of chemical groups attached to the aminobenzoic acid core significantly influences the inhibitory potency. The introduction of various aromatic and heterocyclic moieties can lead to compounds with IC₅₀ values in the sub-micromolar to micromolar range. nih.govresearchgate.net
Mechanism of Inhibition: Kinetic studies have shown that many of these derivatives act as mixed-type inhibitors, suggesting they can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. mdpi.com
The following table summarizes the inhibitory activities of several aminobenzoic acid derivatives against AChE and BChE.
| Compound Derivative | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| m-Aminobenzoic acid derivative 1b | AChE | Potent (more than galanthamine) |
| p-Aminobenzoic acid carboxamide derivative | AChE | K_i = 0.041 |
| p-Aminobenzoic acid carboxamide derivative | BChE | K_i = 8.46 |
| Tacrine-8-hydroxyquinoline hybrid 16e | AChE | 0.10 |
| Tacrine-8-hydroxyquinoline hybrid 16e | BChE | 0.043 |
| Tacrine-8-hydroxyquinoline hybrid 16h | AChE | 0.21 |
| Tacrine-8-hydroxyquinoline hybrid 16h | BChE | 0.10 |
Aminobenzoic acid derivatives have also been investigated as potential inhibitors of viral neuraminidase, a key enzyme in the life cycle of the influenza virus. nih.govnih.gov Neuraminidase is responsible for cleaving sialic acid residues on the surface of host cells, which allows for the release of newly formed virus particles. youtube.com Inhibition of this enzyme prevents the spread of the virus.
Research has led to the synthesis of benzoic acid derivatives that exhibit antiviral activity by targeting neuraminidase. For example, the compound 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, referred to as NC-5, has been shown to inhibit various strains of influenza A virus, including oseltamivir-resistant strains. nih.gov This compound was found to suppress neuraminidase activity, thereby interfering with virus release. nih.govnih.gov The 50% effective concentrations (EC₅₀) for NC-5 against H1N1 and an oseltamivir-resistant H1N1 strain were 33.6 µM and 32.8 µM, respectively. nih.gov
The therapeutic potential of aminobenzoic acid derivatives extends to other enzyme systems, including carbonic anhydrases and topoisomerases.
Carbonic Anhydrase: Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. benthamscience.com They are involved in various physiological processes, and their inhibition has therapeutic applications. Certain derivatives of p-aminobenzoic acid have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov For instance, a series of analogs with an alkoxy group demonstrated an IC₅₀ of 0.0514 µM against hCA II. nih.gov The primary mechanism of action for many CA inhibitors involves the binding of a functional group, such as a sulfonamide, to the zinc ion in the enzyme's active site. nih.gov
Topoisomerase I: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. mdpi.com They are validated targets for anticancer drugs. Some aminobenzoic acid derivatives have been explored for their ability to inhibit these enzymes. Studies on benzimidazole (B57391) derivatives, which can be synthesized from p-aminobenzoic acid, have shown inhibitory activity against DNA gyrase and topoisomerase IV in bacteria, suggesting a potential for similar interactions with human topoisomerases. nih.gov The mechanism of topoisomerase inhibitors often involves the stabilization of the enzyme-DNA cleavage complex, which leads to double-strand breaks in the DNA and ultimately cell death. mdpi.com
Structure Activity Relationship Sar and Molecular Design of 4 N Acetyl L Tyrosyl Amino Benzoic Acid Analogues
Elucidation of Key Structural Determinants for Specific Biochemical Activities and Enzyme Recognition
The biochemical activity of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid is intrinsically linked to its distinct structural components, each playing a crucial role in enzyme recognition and interaction. The molecule is a substrate for enzymes like N-benzoyl-L-tyrosyl-p-aminobenzoic acid hydrolase, a metalloendopeptidase found in the intestinal microvillus membrane. nih.govnih.gov The recognition and cleavage of this and similar molecules are dependent on specific structural features.
The key determinants for its activity can be broken down as follows:
L-Tyrosyl Residue: The tyrosine component is critical. Enzymes that hydrolyze this compound often show a preference for cleaving peptide bonds adjacent to aromatic residues. nih.gov The phenolic side chain of tyrosine can engage in various non-covalent interactions, including hydrogen bonding (via the hydroxyl group) and π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan) within the enzyme's active site. The stereochemistry (L-configuration) is also vital, as enzyme active sites are chiral and typically recognize only one enantiomer.
Amide Bond: The amide linkage between the tyrosine and the benzoic acid is the site of enzymatic hydrolysis. The geometry and electronic properties of this bond are crucial for its recognition and subsequent cleavage by the enzyme's catalytic machinery.
p-Aminobenzoic Acid (PABA) Moiety: The para-substituted benzoic acid portion of the molecule is essential for positioning the substrate within the active site. The carboxyl group can form strong ionic interactions or hydrogen bonds with basic residues (such as lysine (B10760008) or arginine) in the enzyme. The aromatic ring itself can contribute to binding through hydrophobic interactions. The para substitution pattern is often optimal for fitting into a specific binding pocket. nih.gov
Studies on related N-acyl-amino acids and benzoic acid derivatives have consistently shown that modifications to any of these key regions can significantly alter biological activity, highlighting their importance in molecular recognition and function. mdpi.commdpi.com
Correlation of Molecular Modifications with Quantitative Biochemical Activity Profiles
Systematic modifications of the this compound structure and its analogues allow for the development of quantitative structure-activity relationships (QSAR). mdpi.com These studies correlate specific structural changes with measurable changes in biochemical activity, such as enzyme inhibition constants (IC₅₀) or catalytic efficiency (kcat/Km).
While extensive quantitative data on analogues of this specific molecule are not broadly published, principles derived from related compounds illustrate the effects of molecular modifications:
Modification of the Tyrosyl Side Chain: Replacing the p-hydroxyl group of the tyrosine with other substituents (e.g., -H, -OCH₃, -Cl) would alter the hydrogen bonding capability and electronic nature of the ring. Generally, electron-withdrawing groups could impact the reactivity of the scissile amide bond, while bulkier groups might sterically hinder binding.
Alteration of the N-Acyl Group: Changing the N-acetyl group to a larger acyl group (e.g., N-benzoyl) or a smaller one (e.g., N-formyl) would modify the steric bulk and hydrophobicity at this position. The closely related compound N-benzoyl-L-tyrosyl-p-aminobenzoic acid is a known substrate for intestinal hydrolase, indicating that the enzyme can accommodate a benzoyl group. nih.govsigmaaldrich.com
Substitution on the Benzoic Acid Ring: Adding substituents to the benzoic acid ring can probe the steric and electronic requirements of the binding pocket. For instance, adding a halogen or methoxy (B1213986) group could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities, potentially increasing binding affinity. nih.gov Studies on other benzoic acid derivatives have shown that such modifications can lead to significant changes in antiproliferative or enzyme inhibitory activities. nih.govnih.gov
The following interactive table summarizes hypothetical quantitative data based on SAR principles from related compounds to illustrate these correlations.
| Analogue | Modification | Hypothetical IC₅₀ (µM) | Rationale for Activity Change |
| Parent Compound | This compound | 100 | Baseline activity. |
| Analogue 1 | Replacement of N-acetyl with N-benzoyl | 85 | Increased hydrophobic interactions from the larger benzoyl group may enhance binding. |
| Analogue 2 | Removal of tyrosine's p-hydroxyl group (N-Acetyl-L-phenylalanyl) | 250 | Loss of a key hydrogen bond donor reduces binding affinity. |
| Analogue 3 | Methylation of the carboxylic acid (Methyl ester) | >1000 | Removal of the negative charge prevents critical ionic interactions in the active site. |
| Analogue 4 | Addition of a 2-chloro group to the benzoic acid ring | 70 | Potential for new hydrophobic or halogen-bonding interactions may improve affinity. |
Note: The data in this table is illustrative and based on established SAR principles, not on direct experimental results for this specific compound series.
Computational Modeling and In Silico Approaches for SAR Prediction and Elucidation
Computational chemistry provides powerful tools to investigate SAR at a molecular level, offering insights that complement experimental data. nih.govnih.gov These in silico methods can predict how analogues will bind to a target enzyme, analyze their conformational flexibility, and examine their electronic properties.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. najah.edu For this compound, docking simulations into the active site of a relevant hydrolase can reveal the specific interactions that stabilize the enzyme-ligand complex.
These simulations would likely show:
The carboxylate of the PABA moiety forming a salt bridge with a positively charged residue like lysine or arginine.
The hydroxyl group of the tyrosine residue acting as a hydrogen bond donor or acceptor with polar residues like serine, threonine, or histidine.
The aromatic rings of both the tyrosine and benzoic acid moieties engaging in hydrophobic and π-stacking interactions with nonpolar pockets in the enzyme. ajchem-a.com
The N-acetyl group fitting into a specific sub-pocket, potentially forming hydrogen bonds with the protein backbone or side chains.
By docking a series of virtual analogues, researchers can predict which modifications are likely to improve binding affinity, guiding the synthesis of more potent compounds. nih.gov
Molecular dynamics (MD) simulations provide a dynamic view of the enzyme-ligand complex, modeling its movements and conformational changes over time. nih.gov An MD simulation of this compound bound to its target enzyme would allow researchers to assess the stability of the binding pose predicted by docking.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Calculating the RMSD of the ligand and protein backbone over time indicates the stability of the complex. A stable RMSD value suggests that the ligand remains securely bound in its initial docked pose. ajchem-a.commdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different parts of the protein and ligand. mdpi.com It can show which parts of the ligand are rigidly held and which have more conformational freedom.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and enzyme, quantifying their occupancy and importance for binding stability over the simulation period. mdpi.com
These simulations help validate docking results and provide a more realistic understanding of the dynamic nature of the molecular recognition process. nih.gov
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to analyze the electronic structure of this compound. researchgate.net These calculations provide insights into properties that govern its reactivity and intermolecular interactions.
Applications include:
Electrostatic Potential Mapping: This visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative) and electron-poor (positive) regions. This map can predict sites for electrostatic interactions and hydrogen bonding.
Frontier Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. Analyzing the HOMO-LUMO gap provides information about the molecule's chemical reactivity and stability. researchgate.net
Calculation of Partial Atomic Charges: Determining the partial charges on each atom helps to quantify the polarity of specific bonds, such as the scissile amide bond, providing insight into its susceptibility to nucleophilic attack during enzymatic hydrolysis.
These theoretical calculations offer a detailed electronic perspective that complements the structural and dynamic information from docking and MD simulations.
Biochemical and Cellular Mechanistic Investigations of 4 N Acetyl L Tyrosyl Amino Benzoic Acid in Vitro Focus
Role in Cellular Stress Response Pathways, including Antioxidant Mechanisms and Reactive Oxygen Species Scavenging
Direct studies on the antioxidant properties of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid are not extensively documented. However, its constituent N-acetyl-L-tyrosine (NAT) has been identified as an endogenous metabolite that plays a role in cellular stress responses. nih.govresearchgate.net NAT has been shown to function as an intrinsic factor that triggers mitohormesis, a biological response where low levels of stress, such as the transient production of reactive oxygen species (ROS), stimulate protective mechanisms that enhance stress resistance. nih.govresearchgate.net
In studies on stressed animals, NAT concentrations increase in response to heat stress, and pretreatment with NAT significantly boosts stress tolerance. nih.gov The mechanism is believed to involve a slight and transient increase in ROS, which in turn activates cytoprotective pathways. researchgate.net Specifically, NAT-induced thermotolerance in Drosophila S2 cells involves the activation of the FoxO-dependent gene expression pathway, which is followed by an increased expression of antioxidant enzyme genes. nih.gov This suggests that the N-acetyl-L-tyrosyl moiety of the target compound could contribute to antioxidant defense systems by upregulating the cellular machinery for scavenging ROS. nih.govresearchgate.net
Other N-acetylated amino acids, such as N-acetyl-L-cysteine (NAC), are well-known antioxidants that act as precursors to glutathione (B108866) (GSH), a major cellular antioxidant, and as direct ROS scavengers. nih.govnih.gov While the precise mechanism for this compound remains to be elucidated, the presence of the N-acetylated amino acid structure suggests a potential role in mitigating oxidative stress. nih.govnih.gov Derivatives of its other component, 4-aminobenzoic acid, have also been evaluated for their antioxidant potential. researchgate.net
Modulation of Intracellular Signaling Cascades (e.g., NF-κB Pathway, Cytokine Production) in Model Systems
The influence of this compound on intracellular signaling cascades like the Nuclear Factor-kappa B (NF-κB) pathway has not been directly investigated. The NF-κB pathway is a critical regulator of inflammation, immune responses, and cell survival. nih.govnih.gov
Insights can be drawn from related N-acetylated compounds. For instance, N-acetyl-L-cysteine (NAC) has been shown to modulate NF-κB signaling. It can suppress TNF-α-induced NF-κB activation by inhibiting IκB kinases. selleckchem.com The effect of NAC on cytokine production, which is often regulated by NF-κB, appears to be complex and cell-type dependent. Some studies have shown that NAC up-regulates the production of pro-inflammatory cytokines such as IL-1β and IFN-γ, while down-regulating the anti-inflammatory cytokine IL-10 in peripheral blood mononuclear cells (PBMCs). nih.govnih.gov Conversely, other research indicates that NAC can decrease the expression of pro-inflammatory cytokines in different model systems. plos.org This dual role suggests that N-acetylated compounds may have nuanced effects on inflammatory signaling. Given these findings, it is plausible that this compound could also modulate the NF-κB pathway and subsequent cytokine production, though dedicated studies are required to confirm this.
Interactions with DNA Repair Mechanisms and Gene Expression in Prokaryotic Models (e.g., E. coli)
There is currently a lack of specific research examining the interactions of this compound with DNA repair mechanisms or its influence on gene expression in prokaryotic models like Escherichia coli. Bacteria possess several sophisticated DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), to maintain genomic integrity against damage from endogenous and exogenous agents. nih.govresearchgate.net
While direct evidence is absent for the compound , the L-tyrosine metabolic pathway in E. coli is well-studied for biotechnological production. Metabolic engineering strategies often involve modifying the expression of genes in the aromatic amino acid pathway to increase the yield of L-tyrosine. nih.govnih.gov For example, expressing feedback-inhibition-resistant enzymes can significantly alter the metabolic flux and gene expression patterns within the cell. nih.gov Whether an external supply of a tyrosine derivative like this compound could be metabolized or otherwise influence these pathways and related gene expression in E. coli is an open question that warrants future investigation.
Potential as a Molecular Probe for Dissecting Specific Biochemical Pathways
The potential use of this compound as a molecular probe for dissecting specific biochemical pathways has not been reported in the available literature. Molecular probes are typically molecules with specific binding properties or reactive groups that can be tagged (e.g., with fluorescent or radioactive labels) to trace, identify, or quantify biological molecules and processes.
The development of metabolic probes for bacterial cell wall biosynthesis has utilized N-acetylated sugar derivatives to investigate peptidoglycan incorporation. nih.gov In principle, if this compound were found to be a specific substrate or inhibitor for a particular enzyme or pathway, it could be chemically modified to serve as a probe. For instance, a related compound, N-Benzoyl-L-tyrosyl-p-aminobenzoic acid (Bentiromide), is a known substrate for the enzyme chymotrypsin (B1334515). sigmaaldrich.com If this compound exhibits similar specific interactions, it could form the basis for developing a probe to study the activity of certain proteases or other enzymes. However, this remains a speculative application pending further research into its specific biological interactions.
Investigation of Antimicrobial Activities in Model Organisms
While this compound itself has not been extensively screened for antimicrobial activity, its structural precursor, 4-aminobenzoic acid (PABA), is a well-known component in medicinal chemistry, and its derivatives have shown a range of biological activities, including antimicrobial effects. nih.govresearchgate.net
Chemical modification of PABA has been shown to confer antibacterial and antifungal properties. nih.govnih.gov For example, Schiff bases derived from PABA have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and potent broad-spectrum antifungal properties. nih.gov Furthermore, hybrids of PABA and isatin (B1672199) have shown selective activity against Gram-positive bacteria such as S. aureus and Bacillus subtilis. nih.gov
Additionally, N-acyltyrosines have been identified as bacterial metabolites with antibiotic activity against Bacillus subtilis. mdpi.com The combination of these two pharmacophores—the N-acetyl-L-tyrosine group and the 4-aminobenzoic acid backbone—in a single molecule suggests that this compound could possess antimicrobial properties. This hypothesis is supported by the general principle that combining active moieties can lead to new compounds with promising bioactivities.
Data Tables
Table 1: Antimicrobial Activity of 4-Aminobenzoic Acid (PABA) Derivatives in Model Organisms This table presents findings for derivatives of PABA, a core component of this compound, to indicate the potential for antimicrobial activity.
| Compound Class | Model Organism | Activity | Minimum Inhibitory Concentration (MIC) | Reference |
| PABA-derived Schiff Bases | Staphylococcus aureus (MRSA) | Antibacterial | From 15.62 µM | nih.gov |
| PABA-derived Schiff Bases | Various Fungi | Antifungal | ≥ 7.81 µM | nih.gov |
| Isatin-PABA Hybrids | Staphylococcus aureus | Antibacterial | 0.09 mmol/L | nih.gov |
| Isatin-PABA Hybrids | Bacillus subtilis | Antibacterial | 0.09 mmol/L | nih.gov |
| N-Acyltyrosines | Bacillus subtilis | Antibiotic | Not specified | mdpi.com |
Table 2: Modulation of Cytokine Production by N-Acetyl-L-cysteine (NAC) in Human PBMCs This table shows the effects of a related N-acetylated amino acid on cytokine production, suggesting potential immunomodulatory roles for compounds with this moiety.
| Cytokine | Stimulant | Effect of NAC Treatment | Significance | Reference |
| IL-1β | Anti-CD3 / PHA | Up-regulation | p<0.05 | nih.gov |
| IFN-γ | Anti-CD3 / PHA | Up-regulation | p<0.05 | nih.gov |
| IL-10 | Anti-CD3 / PHA | Down-regulation | p<0.05 | nih.gov |
| Total IL-12 | Anti-CD3 | Up-regulation | p<0.05 | nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Characterization and Study of 4 N Acetyl L Tyrosyl Amino Benzoic Acid
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purity assessment and quantitative analysis of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the separation and determination of this compound and its related substances.
A typical RP-HPLC method for the analysis of this compound involves a C18 column as the stationary phase. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure optimal separation. sielc.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the compound exhibits significant absorbance, for instance, at 270 nm or 280 nm. nih.govnih.gov
For purity assessment, the HPLC chromatogram is analyzed for the presence of any impurity peaks. The percentage purity of the compound can be calculated by comparing the peak area of the main component to the total area of all peaks. Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and using it to determine the concentration of the compound in unknown samples.
Interactive Data Table: HPLC Method Parameters for Analysis of Benzoic Acid Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase, 5 µm particle size | nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid buffer (gradient elution) | longdom.org |
| Flow Rate | 1.0 mL/min | longdom.org |
| Detection | UV at 230 nm | longdom.org |
| Internal Standard | m-hydroxybenzoic acid | nih.gov |
Method Development for Separation and Quantification of the Compound and its Metabolites (in in vitro systems)
Developing an HPLC method for the separation and quantification of this compound and its potential metabolites in in vitro systems requires careful optimization of chromatographic conditions. The primary goal is to achieve adequate resolution between the parent compound and its metabolites, such as p-aminobenzoic acid (PABA), p-acetamidobenzoic acid (PADB), and p-aminohippuric acid (PAH). nih.gov
Method development often begins with selecting an appropriate reversed-phase column, typically a C8 or C18, which provides good retention for aromatic compounds. The composition of the mobile phase, including the organic modifier (e.g., acetonitrile or methanol) and the aqueous component (e.g., buffer type and pH), is systematically varied to optimize the separation. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to separate compounds with a wide range of polarities.
For quantification, the method must be validated according to established guidelines to ensure its linearity, accuracy, precision, and sensitivity. ekb.eg This involves preparing calibration standards and quality control samples in the relevant in vitro matrix (e.g., cell culture media, microsomal incubations) to account for potential matrix effects. An internal standard, a compound with similar chromatographic behavior but well-separated from the analytes of interest, is often used to improve the accuracy and precision of the quantification. nih.gov
Mass Spectrometry (MS) for Structural Elucidation and Fragment Analysis
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific for compound identification.
For structural elucidation, high-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition. Tandem mass spectrometry (MS/MS) is then used for fragment analysis. In an MS/MS experiment, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern provides a wealth of structural information, confirming the connectivity of the different functional groups within the molecule.
For instance, the fragmentation of this compound would be expected to show losses corresponding to the acetyl group, the tyrosine side chain, and cleavage of the amide bonds. The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Confirmation and Conformational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the detailed structural confirmation of this compound in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to provide a complete picture of the molecule's structure and conformation.
1H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons on the tyrosine and benzoic acid rings, as well as the protons of the acetyl group and the amino acid backbone, can be assigned.
13C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbonyl carbons, the aromatic carbons, and the aliphatic carbons can all be identified and assigned.
Spectrophotometric Techniques for Reaction Monitoring and High-Throughput Assay Development
Spectrophotometric techniques, particularly UV-Visible spectroscopy, offer a straightforward and often high-throughput method for monitoring reactions involving this compound and for the development of assays. The presence of aromatic rings in the molecule results in a characteristic UV absorbance spectrum.
Changes in the chemical structure of the compound, for example, during an enzymatic reaction, can lead to a shift in the maximum absorbance wavelength (λmax) or a change in the molar absorptivity. rjptonline.org By monitoring the absorbance at a specific wavelength over time, the progress of a reaction can be followed. For example, the cleavage of the amide bond would likely result in a change in the UV spectrum, which could be used to measure the rate of hydrolysis.
This principle can be applied to develop high-throughput screening assays. nih.gov By using microplate readers, the absorbance of many samples can be measured simultaneously, allowing for the rapid screening of enzyme inhibitors or the optimization of reaction conditions. For instance, a colorimetric assay could be developed where a reaction product of this compound reacts with a chromogenic reagent to produce a colored compound that can be quantified spectrophotometrically. researchgate.net
Interactive Data Table: Spectrophotometric Assay Parameters for PABA
| Parameter | Condition | Reference |
|---|---|---|
| Principle | Diazotization and coupling reaction | rjptonline.org |
| Reagents | Sodium nitrite, hydrochloric acid, 1-naphthylamine-7-sulphonic acid | rjptonline.org |
| λmax | 525 nm | rjptonline.org |
| Linearity Range | 0.25 to 7 µg/mL | rjptonline.org |
| Molar Absorptivity | 3.6057 x 10^4 L.mol-1 cm-1 | rjptonline.org |
Circular Dichroism Spectroscopy for Conformational Studies of Peptide Conjugates
Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational changes of chiral molecules, including peptide conjugates like this compound. The presence of the chiral L-tyrosine residue makes this compound CD active.
The CD spectrum of the compound provides information about the conformation of the peptide backbone and the environment of the aromatic chromophores. Changes in the CD spectrum can indicate alterations in the secondary structure, such as the formation or disruption of α-helices or β-sheets, upon interaction with other molecules or changes in the solvent environment.
For example, CD spectroscopy could be used to study how the conformation of this compound changes upon binding to a target protein or receptor. Such studies can provide insights into the molecular basis of its biological activity. The solvent-dependent nature of the CD spectra of similar N-acyl amino acids suggests that the conformation of these molecules can be influenced by their environment.
Future Research Directions and Theoretical Perspectives on N Acylaminoacyl Aminobenzoic Acids
Development of Novel and Green Synthetic Strategies for Complex Analogues and Libraries
The future synthesis of 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid and its analogues is increasingly geared towards sustainability and efficiency. Traditional peptide synthesis methods, while effective, often rely on large quantities of hazardous solvents and generate considerable waste. oxfordglobal.comadvancedchemtech.com The development of "green" chemistry approaches is paramount. This includes the use of aqueous conditions for peptide assembly, minimizing the need for toxic organic solvents. nih.gov Researchers are exploring water-compatible protecting groups and continuous flow chemistry systems, which offer better control over reaction parameters, reduce waste, and improve energy efficiency. oxfordglobal.com
Another key area is the advancement of enzymatic and chemo-enzymatic strategies. nih.gov Enzymes like aminoacylases and lipases are being investigated for their ability to catalyze the formation of the amide bond between the N-acetyl-L-tyrosine and 4-aminobenzoic acid moieties under mild, environmentally friendly conditions. nih.govuni-duesseldorf.de These biocatalytic methods offer high specificity and can reduce the need for complex protection and deprotection steps common in traditional chemical synthesis. nih.gov
Furthermore, the principles of combinatorial chemistry are being applied to generate large libraries of analogues based on the this compound scaffold. wikipedia.orgnih.gov Techniques like split-mix synthesis allow for the creation of thousands to millions of related compounds in a single process. wikipedia.orgnih.gov These libraries are invaluable for screening and identifying molecules with enhanced or novel biological activities. The rational design of these libraries, guided by computational methods, aims to focus on synthesizing compounds most likely to be active, thereby optimizing resources. acs.org
Table 1: Comparison of Synthetic Strategies for N-Acylaminoacyl Aminobenzoic Acid Analogues
| Strategy | Key Features | Advantages | Challenges |
|---|---|---|---|
| Conventional Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin support. | High efficiency, automation is possible. | High use of hazardous solvents (e.g., DMF), significant waste generation. advancedchemtech.comnih.gov |
| Green SPPS | Utilizes aqueous solvent systems, sustainable reagents, and energy-efficient methods (e.g., microwave assistance). advancedchemtech.com | Reduced environmental impact, improved safety. oxfordglobal.com | Water-compatible protecting groups are still under development; may require optimization for complex sequences. nih.gov |
| Enzymatic Synthesis | Uses enzymes (e.g., lipases, aminoacylases) as catalysts for amide bond formation. nih.gov | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability and cost can be limiting; substrate scope may be narrow. |
| Combinatorial Chemistry (Split-Mix Synthesis) | Systematic synthesis of a large number of compounds on bead supports. nih.gov | Rapid generation of large, diverse libraries for high-throughput screening. nih.gov | Requires sensitive screening methods; deconvolution to identify active compounds can be complex. imperial.ac.uk |
Integration of Advanced Omics Technologies for Comprehensive Pathway Elucidation
Understanding the precise biological roles and mechanisms of action of this compound requires a systems-level approach. Future research will heavily rely on the integration of advanced "omics" technologies, such as genomics, proteomics, and metabolomics. These technologies can provide a comprehensive snapshot of the molecular changes within a biological system in response to the compound.
Proteomics can be used to identify the direct protein targets of this compound and its metabolites. Techniques like thermal proteome profiling (TPP) or chemical proteomics can reveal which proteins physically interact with the compound, offering clues to its mechanism of action. This is crucial for moving beyond known targets, like proteases, and discovering novel biological functions.
Metabolomics , the study of small molecules (metabolites) in a cell or organism, can elucidate how this compound is metabolized and how it perturbs endogenous metabolic pathways. mdpi.com Untargeted metabolomics can reveal unexpected biochemical transformations of the parent compound and identify downstream biomarkers of its activity. This information is vital for understanding both on-target and off-target effects. The integration of mass spectrometry with molecular networking and in silico spectral libraries is a powerful strategy for discovering and identifying novel N-acyl amino acids and related lipids, which can help map the metabolic fate of the compound. acs.orgnih.gov
Genomics and Transcriptomics can provide insights into how the compound affects gene expression. By analyzing changes in messenger RNA (mRNA) levels after treatment, researchers can identify gene networks and signaling pathways modulated by this compound, further clarifying its cellular impact.
The true power of this approach lies in the integration of data from all omics levels. A multi-omics analysis can build a comprehensive picture of the compound's journey through a biological system, from its primary targets to its effects on gene expression and metabolic function, ultimately leading to a complete elucidation of its pathways.
Refinement and Application of Advanced Computational Chemistry for Rational Design and Lead Optimization
Computational chemistry is set to play an increasingly critical role in the study of N-acylaminoacyl aminobenzoic acids. Advanced computational techniques will enable the rational design of new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Molecular docking simulations can predict how different analogues will bind to specific protein targets. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing. This approach saves significant time and resources compared to traditional high-throughput screening.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org By developing QSAR models for analogues of this compound, researchers can predict the activity of new, unsynthesized molecules and identify the key structural features that are most important for their function. Inverse QSAR approaches can even be used to guide the design of targeted combinatorial libraries. acs.org
Molecular dynamics (MD) simulations provide a dynamic view of how the compound interacts with its target protein over time. This can reveal important information about the stability of the binding interaction and the conformational changes that occur upon binding, offering deeper insights than static docking models.
These computational tools will be essential for lead optimization. Once an initial active compound is identified, computational methods can be used to systematically modify its structure to enhance desired properties, such as increasing binding affinity for its intended target while minimizing interactions with off-target proteins.
Exploration of Novel Enzymatic Targets and Uncharted Biochemical Roles beyond Proteases
While many peptide-like molecules are designed as protease inhibitors, a significant future direction for this compound and its analogues is the exploration of entirely new classes of enzymatic targets. The structural motifs present in this compound—an N-acetylated amino acid linked to an aminobenzoic acid—may allow it to interact with a wide range of proteins beyond proteases.
Potential novel target classes include:
Kinases: These enzymes play a central role in cell signaling by transferring phosphate (B84403) groups. The tyrosine and benzoic acid moieties could potentially interact with the ATP-binding site or allosteric sites of specific kinases.
Transferases: Enzymes such as glycine (B1666218) N-acyltransferase, which are involved in the metabolism of N-acyl amino acids, could be potential targets. mdpi.com
Dehydrogenases: These enzymes are involved in redox reactions throughout metabolism.
Receptors: The compound could act as a ligand for cell surface or nuclear receptors, modulating their activity and downstream signaling pathways. For instance, some N-acyl amino acids are known to interact with G protein-coupled receptors (GPCRs). mdpi.com
Discovering these uncharted biochemical roles will require unbiased screening approaches. As mentioned in section 7.2, chemical proteomics and thermal proteome profiling are powerful methods for identifying direct binding partners of a compound without prior assumptions about its target. Identifying non-protease targets would open up entirely new avenues for the therapeutic application of this class of molecules.
Design and Synthesis of Multi-Targeting Molecular Probes for Polypharmacology Studies
The traditional "one molecule, one target" paradigm of drug discovery is increasingly being complemented by the concept of polypharmacology, where a single compound is designed to interact with multiple targets simultaneously. This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders, which involve multiple pathological pathways.
Future research could focus on designing analogues of this compound that act as multi-targeting agents. By systematically modifying the core structure, it may be possible to create compounds that, for example, inhibit both a key protease and a critical kinase involved in a disease process.
To facilitate these studies, molecular probes based on the this compound scaffold can be synthesized. These probes are typically created by incorporating a reporter tag (like a fluorescent group or a biotin (B1667282) molecule) or a photoreactive group into the structure. These probes can be used in cellular or in vivo experiments to:
Visualize the subcellular localization of the compound.
Identify binding partners through affinity purification and mass spectrometry.
Covalently label targets for more robust identification.
The development of such probes is essential for validating the targets identified through computational or omics approaches and for understanding the complex interactions of a polypharmacological agent within a living system.
Application in the Development of Biosensors and Advanced Diagnostic Tool Prototypes
The specific interactions of N-acylaminoacyl aminobenzoic acids with biological targets can be harnessed for the development of novel biosensors and diagnostic tools. If this compound is a substrate for a particular enzyme, its cleavage can be used to generate a detectable signal.
Future research could explore the following applications:
Enzyme Activity Sensors: The compound could be modified with a fluorophore and a quencher. Upon enzymatic cleavage of the amide bond, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Such a sensor could be used to quantify the activity of a specific protease or hydrolase in biological samples, serving as a potential disease biomarker.
Diagnostic Probes: If the compound selectively accumulates in certain tissues or cell types due to specific transporters or binding partners, it could be labeled with an imaging agent (e.g., a radionuclide for PET imaging or a near-infrared dye). This would create a diagnostic tool for visualizing pathological processes in vivo.
Table 2: Potential Biosensor and Diagnostic Applications
| Application Type | Principle of Operation | Potential Use Case |
|---|---|---|
| Fluorescence Resonance Energy Transfer (FRET) Sensor | The compound is labeled with a FRET pair (donor/acceptor). Enzymatic cleavage separates the pair, altering the fluorescence signal. | Quantifying the activity of a target enzyme in patient samples (e.g., blood, tissue biopsy) for disease diagnosis or monitoring treatment response. |
| Electrochemical Biosensor | The compound is immobilized on an electrode surface. Binding to its target protein alters the electrical properties of the surface, which can be measured. | A point-of-care device for rapid detection of a protein biomarker. |
| In Vivo Imaging Probe | The compound is conjugated to an imaging agent (e.g., PET tracer, fluorescent dye). | Visualizing the location and activity of a target enzyme or receptor in living organisms for non-invasive disease diagnosis. |
The development of these tools would represent a significant translation of the fundamental biochemistry of this compound into practical applications for clinical diagnostics and biomedical research.
Q & A
Basic Research Questions
Q. What is the established synthetic route for 4-((N-Acetyl-L-tyrosyl)amino)benzoic acid, and what key intermediates are involved?
- Methodological Answer : The synthesis involves coupling N-acetyl-L-tyrosine with p-aminobenzoic acid (PABA) using benzoyl chloride as an acylating agent. Key steps include:
Protection of L-tyrosine via acetylation.
Activation of the carboxyl group in N-acetyl-L-tyrosine using N-methylmorpholine.
Amide bond formation with PABA under controlled pH (7–8) to minimize side reactions .
Purity is validated via HPLC (C18 column, UV detection at 280 nm) and NMR (confirming aromatic proton signals at δ 7.8–8.2 ppm for the benzoic acid moiety) .
Q. What analytical techniques are critical for characterizing this compound in research settings?
- Methodological Answer :
- Structural Confirmation : Use -NMR to identify acetyl protons (δ 2.0–2.2 ppm) and aromatic protons from the benzoic acid group. IR spectroscopy verifies amide bonds (1650–1680 cm) and carboxylic acid groups (2500–3300 cm) .
- Purity Assessment : Reverse-phase HPLC with a mobile phase of acetonitrile/water (60:40, 0.1% TFA) at 1 mL/min flow rate. Retention time typically aligns with standards (e.g., ~8.2 min) .
Q. How is this compound employed as a diagnostic substrate for pancreatic chymotrypsin activity?
- Methodological Answer : Administered orally, the compound is hydrolyzed by chymotrypsin in the duodenum, releasing 4-aminobenzoic acid (PABA). Researchers quantify PABA absorption via:
Blood sampling at timed intervals (0–6 hours post-administration).
Colorimetric assay (Bratton-Marshall method) to detect free PABA, correlating absorbance with enzyme activity .
Critical Parameters : Fasting subjects, controlling for renal excretion rates, and validating against negative controls (e.g., enzyme inhibitors) .
Advanced Research Questions
Q. How can kinetic parameters (, ) for chymotrypsin be accurately determined using this substrate?
- Methodological Answer :
Experimental Design : Conduct in vitro assays at 37°C in Tris-HCl buffer (pH 8.0). Vary substrate concentration (0.1–10 mM).
Detection : Monitor PABA release spectrophotometrically at 410 nm.
Data Analysis : Use Lineweaver-Burk or Michaelis-Menten plots to derive and .
Pitfalls : Correct for non-enzymatic hydrolysis (run substrate-only controls) and ensure enzyme purity (SDS-PAGE validation) .
Q. What experimental strategies resolve discrepancies in hydrolysis rates between in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from differences in enzyme isoforms or gastrointestinal conditions. Strategies include:
Species-Specific Enzyme Sourcing : Compare human recombinant chymotrypsin vs. animal-derived enzymes.
Simulated Intestinal Fluid (SIF) : Adjust pH, bile salts, and lipid content to mimic in vivo conditions.
Pharmacokinetic Modeling : Track PABA metabolite distribution (e.g., urinary vs. plasma levels) to account for absorption variability .
Q. Can structural modifications enhance substrate specificity for serine proteases beyond chymotrypsin?
- Methodological Answer : Yes. Modifications to the tyrosine or benzoic acid moieties alter enzyme affinity:
Tyrosine Substitution : Replace acetyl group with bulkier acyl chains (e.g., trifluoroacetyl) to sterically hinder non-target proteases.
Benzoic Acid Derivatization : Introduce electron-withdrawing groups (e.g., nitro at the para position) to shift hydrolysis kinetics.
Validate specificity via competitive inhibition assays using protease-specific inhibitors (e.g., PMSF for serine proteases) .
Methodological Considerations Table
| Research Objective | Key Techniques | Critical Parameters |
|---|---|---|
| Synthesis & Purification | Acylation, HPLC, NMR | pH control during coupling; solvent purity |
| Enzyme Kinetic Studies | Spectrophotometry, Michaelis-Menten analysis | Temperature stability; substrate solubility |
| In Vivo Diagnostic Validation | Bratton-Marshall assay, pharmacokinetic modeling | Fasting protocols; renal function normalization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
